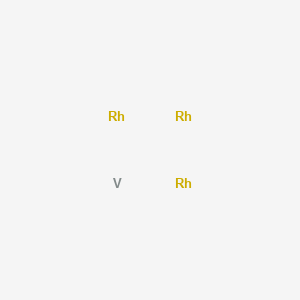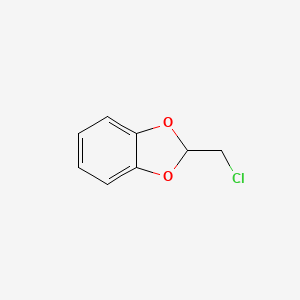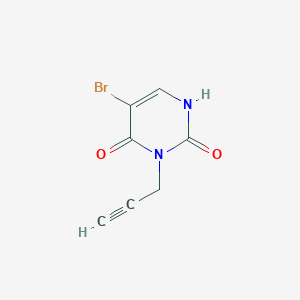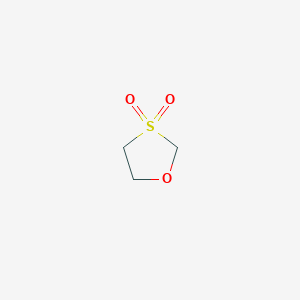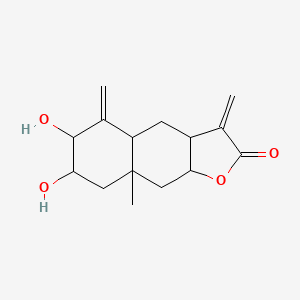
Sesquiterpene lactone TS-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sesquiterpene lactone TS-8 is a specialized plant metabolite belonging to the sesquiterpene lactone family. These compounds are characterized by a 15-carbon backbone and a lactone ring. Sesquiterpene lactones are known for their diverse biological activities and are found in various plant families, particularly in the Asteraceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sesquiterpene lactones typically involves the formation of the core skeleton and the lactone ring. One common method includes the Sharpless epoxidation of diols followed by oxidation with reagents such as 2,2,6,6-tetramethyl-1-piperidinyloxy and (diacetoxyiodo)benzene . Another approach involves the palladium-catalyzed carbonylation/lactonization sequence .
Industrial Production Methods: Industrial production of sesquiterpene lactones often relies on plant cell cultures and metabolic engineering. Techniques such as in vitro plant cell cultures, including micropropagation and plant cell suspension, are used to produce these compounds under controlled conditions . Genetic engineering strategies have also been employed to enhance the production of sesquiterpene lactones in microorganisms like Escherichia coli and Saccharomyces cerevisiae .
Chemical Reactions Analysis
Types of Reactions: Sesquiterpene lactone TS-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of an α-methylene-γ-lactone moiety allows it to react with nucleophilic sulfhydryl groups in enzymes and proteins through Michael addition .
Common Reagents and Conditions: Common reagents used in the reactions of sesquiterpene lactones include oxidizing agents like 2,2,6,6-tetramethyl-1-piperidinyloxy and (diacetoxyiodo)benzene . Palladium catalysts are also employed in carbonylation and lactonization reactions .
Major Products: The major products formed from these reactions include various derivatives of the core sesquiterpene lactone structure, such as parthenolide and other bioactive compounds .
Scientific Research Applications
Sesquiterpene lactone TS-8 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of sesquiterpene lactones . In biology and medicine, sesquiterpene lactones are investigated for their anticancer, anti-inflammatory, and antimicrobial properties . They are also used in the development of new pharmaceutical products and as sensitizing agents in combination therapies .
Mechanism of Action
The mechanism of action of sesquiterpene lactone TS-8 involves the alkylation of cellular proteins through Michael addition. The α-methylene-γ-lactone and α,β-unsaturated cyclopentenone moieties act as alkylating groups, targeting thiol groups in proteins . This interaction disrupts cellular processes and can lead to apoptosis in cancer cells .
Comparison with Similar Compounds
Sesquiterpene lactone TS-8 can be compared to other sesquiterpene lactones such as artemisinin, parthenolide, and thapsigargin. These compounds share similar structural features but differ in their specific biological activities and molecular targets . For example, artemisinin is well-known for its antimalarial properties, while parthenolide and thapsigargin are studied for their anticancer effects .
List of Similar Compounds:- Artemisinin
- Parthenolide
- Thapsigargin
- Costunolide
- Dehydrocostus lactone
- Tomentosin
- 8-epi-xanthatin
Properties
CAS No. |
22850-59-5 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
6,7-dihydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O4/c1-7-9-4-10-8(2)13(17)11(16)5-15(10,3)6-12(9)19-14(7)18/h9-13,16-17H,1-2,4-6H2,3H3 |
InChI Key |
IHJJQRWGZDGKAE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C(C(=C)C1CC3C(C2)OC(=O)C3=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
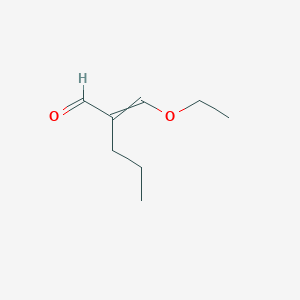


![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)
